N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADPTA is a thioacetamide derivative that was first synthesized in 2015 by a group of Chinese researchers. Since then, it has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. ADPTA has shown promising results in preclinical studies, and its unique chemical structure makes it a valuable compound for further research.
Wirkmechanismus
The mechanism of action of ADPTA is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation, such as COX-2 and NF-κB. ADPTA also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and physiological effects:
ADPTA has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. ADPTA has also been shown to reduce oxidative stress and DNA damage, which are implicated in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ADPTA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods without degradation. However, ADPTA has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. It is also relatively expensive compared to other compounds, which can limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for the study of ADPTA. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of water-soluble analogs of ADPTA could expand its use in various scientific research applications.
In conclusion, ADPTA is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its unique chemical structure and multiple pathways of action make it a valuable compound for further research. While there are some limitations to its use in lab experiments, ADPTA has several advantages and holds promise for the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of ADPTA involves a multi-step process that begins with the reaction of 2,3-dimethylaniline and 5-methyl-1H-tetrazole in the presence of a catalyst. The resulting intermediate is then reacted with 3-acetylphenyl isothiocyanate to yield ADPTA. The synthesis method is relatively simple and can be scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
ADPTA has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a valuable compound for the development of new drugs. ADPTA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-6-4-9-17(13(12)2)24-19(21-22-23-24)27-11-18(26)20-16-8-5-7-15(10-16)14(3)25/h4-10H,11H2,1-3H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHNMSQGKTRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.